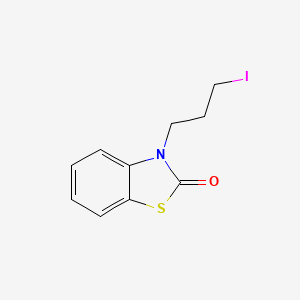

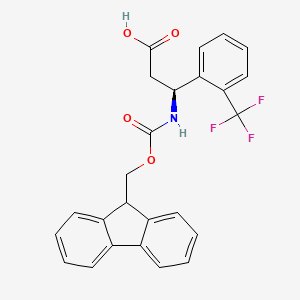

3-(3-Iodopropyl)-3H-benzothiazol-2-one

Übersicht

Beschreibung

“3-Iodopropyl” compounds are organosilicon reagents . They are used to organically modify mesoporous silica support by grafting method . The product may be used to synthesize heavy atom-concentrated organically modified silica nanoparticles .

Synthesis Analysis

The synthesis of “3-Iodopropyl” compounds involves halogen exchange reactions . Metal halides, solvent effects, phase transfer catalysts, alkylating agent and reaction times were found to have important roles to complete these reactions .Chemical Reactions Analysis

“3-Iodopropyl” compounds are used in the formation of highly specific siloxane-based nanomaterials . They are used to modify the surface of TiO2 nanoparticles, which are then quaternized with the silane-modified nanoparticles to ensure covalent binding .Physical and Chemical Properties Analysis

“3-Iodopropyl” compounds are liquid at 20°C . They have a molecular weight of 246.09 .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

- Benzothiazole-2(3H)-one synthesis has been enhanced by combining water and ionic liquid, providing a greener and efficient approach. This method is especially significant for creating a range of heterocycles useful in drug development (Waseem et al., 2015).

- Efficient one-pot synthesis of 2-substituted benzothiazoles has been achieved using 2-iodoanilines, benzyl chlorides, and elemental sulfur, showcasing compatibility with various functional groups (Yang et al., 2017).

Green Chemistry

- A cleaner synthesis method for 3H-benzothiazole-2-thione has been developed using o-iodoaniline derivatives, highlighting an eco-friendly approach (Srivastava & Kishore, 2020).

Fluorescence and pH Sensing

- Benzothiazole-based compounds have been used to create a sensitive pH sensor, crucial for detecting pH fluctuations in biological and environmental samples (Li et al., 2018).

Chemical Reactions and Mechanisms

- Understanding the formation mechanism of various benzothiazole compounds has been aided by computational studies, providing insights into their chemical behavior (Shagun et al., 2013; Shagun et al., 2017).

Pharmaceutical Applications

- Benzothiazole derivatives have been explored for their potential as antitumor agents, highlighting their pharmaceutical significance (Bradshaw et al., 2001).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as (3-iodopropyl)trimethoxysilane are known to be used to organically modify mesoporous silica support by grafting method . This suggests that the compound might interact with silica-based materials or other related targets.

Mode of Action

It’s worth noting that similar iodopropyl compounds have been used in nickel-catalyzed reactions . These reactions often involve the formation of carbon-silicon bonds, which are crucial in the synthesis of organosilicon compounds .

Eigenschaften

IUPAC Name |

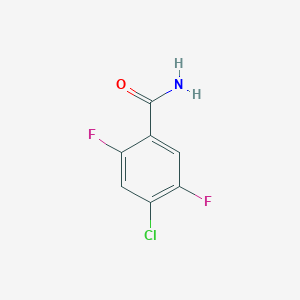

3-(3-iodopropyl)-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INOS/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDGSKVDLROELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride](/img/structure/B3142588.png)

![1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine](/img/structure/B3142590.png)